molecular formula C21H27N3O4 B11981353 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

Cat. No.: B11981353
M. Wt: 385.5 g/mol
InChI Key: QKEKDEHZGYSZSE-PXLXIMEGSA-N
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Description

N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE typically involves the condensation of 2-methoxyphenylpiperazine with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: This can occur at the aromatic rings or the piperazine moiety, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE can be compared with other piperazine derivatives like:
    • N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE
    • N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE

Uniqueness

The uniqueness of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE lies in its specific substitution pattern on the aromatic rings and the piperazine moiety, which can confer unique pharmacological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine

InChI

InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-11-13-24(14-12-23)22-15-16-9-10-19(26-2)21(28-4)20(16)27-3/h5-10,15H,11-14H2,1-4H3/b22-15+

InChI Key

QKEKDEHZGYSZSE-PXLXIMEGSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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